molecular formula C18H18ClNO4 B309501 Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate

Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate

Cat. No. B309501
M. Wt: 347.8 g/mol
InChI Key: ZYYQYRQHKSNYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been found to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of tumor cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied in animal models, making it a well-established tool for research. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and further studies are needed to determine its potential side effects.

Future Directions

There are several future directions for research on propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate. One potential avenue is the investigation of its potential use in the treatment of cancer. Additionally, further studies are needed to determine its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for this compound may allow for its wider use in research.

Synthesis Methods

Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with propyl chloroformate and sodium hydroxide to yield this compound.

Scientific Research Applications

Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of tumor cells in vitro.

properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

propyl 4-chloro-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO4/c1-2-10-23-18(22)13-8-9-15(19)16(11-13)20-17(21)12-24-14-6-4-3-5-7-14/h3-9,11H,2,10,12H2,1H3,(H,20,21)

InChI Key

ZYYQYRQHKSNYLF-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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